
9-Cyclopentyl-2-(cyclopentylsulfanyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with cyclopentyl and cyclopentylthio groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a cyclopentylthio intermediate, which is then reacted with a purine derivative to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) might be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines, and other nucleophiles
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its effects on cellular processes. The compound may also interact with signaling pathways, leading to alterations in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-cyclopentyl-2-(2-methoxy-4-(1-methylpiperidin-4-yl)oxyphenyl)amino-7-methyl-8,9-dihydro-7H-purin-8-one
- 9-cyclopentyl-2-ethoxy-4-hydroxy-1-piperidinylphenylamino-5,7,8,9-tetrahydro-5-methyl-6H-pyrimido[4,5-b][1,4]diazepin-6-one
- 9-cyclopentyl-2-{[2-(4-methanesulfonylphenyl)ethyl]amino}-5,7,7-trimethyl-5H,6H,7H,8H,9H-pyrimido[4,5-b][1,4]diazepin-6-one
Uniqueness
What sets 9-cyclopentyl-2-(cyclopentylthio)-9h-purin-6-amine apart from these similar compounds is its unique substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
63193-76-0 |
|---|---|
Formule moléculaire |
C15H21N5S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
9-cyclopentyl-2-cyclopentylsulfanylpurin-6-amine |
InChI |
InChI=1S/C15H21N5S/c16-13-12-14(20(9-17-12)10-5-1-2-6-10)19-15(18-13)21-11-7-3-4-8-11/h9-11H,1-8H2,(H2,16,18,19) |
Clé InChI |
HVMNAXGNDBUEDE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)SC4CCCC4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)

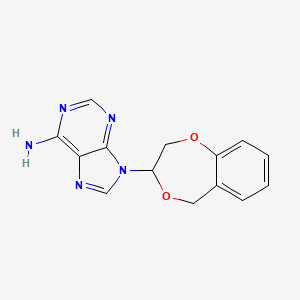
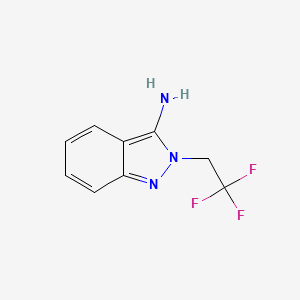
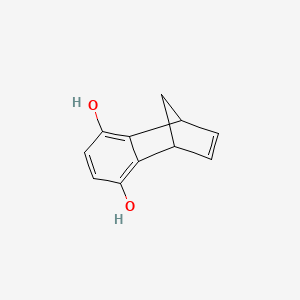

![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
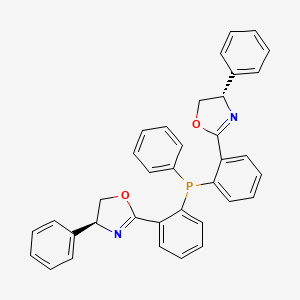
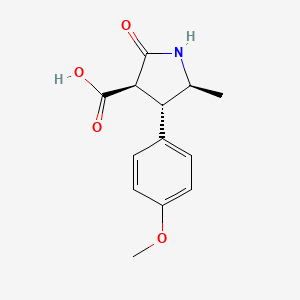
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
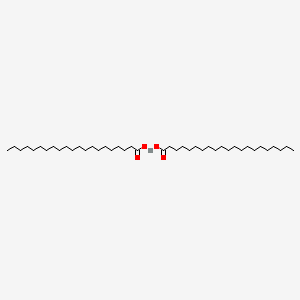
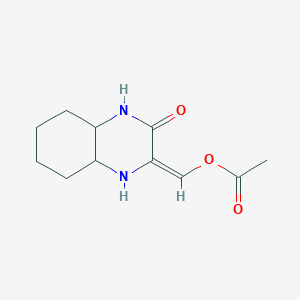
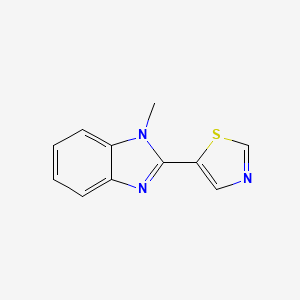
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)
